5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one
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Overview
Description
5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one typically involves the condensation of 3-acetyl-4-hydroxyphenylhydrazine with quinolin-8-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinolin-2,4-dione: Exhibits unique tautomeric forms and biological activities.
Uniqueness
5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one stands out due to its specific hydrazinylidene linkage, which imparts unique chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
397298-15-6 |
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Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-[2-hydroxy-5-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H13N3O3/c1-10(21)13-9-11(4-6-15(13)22)19-20-14-5-7-16(23)17-12(14)3-2-8-18-17/h2-9,22-23H,1H3 |
InChI Key |
ZPUQXZNPMMRLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)O |
Origin of Product |
United States |
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